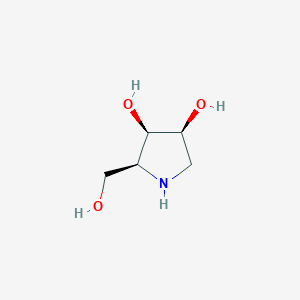
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a pyrrolidine ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Reactions: Using chiral aldehydes and ketones to form the pyrrolidine ring.
Hydroxylation Reactions: Introducing hydroxyl groups at specific positions on the ring.
Industrial Production Methods
Industrial production methods may involve:
Enzymatic Synthesis: Using enzymes to catalyze the formation of the compound with high stereoselectivity.
Chemical Synthesis: Employing large-scale chemical reactions with optimized conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups like halides or ethers.
Scientific Research Applications
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has various scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Studying its interactions with enzymes and other biomolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:
Uniqueness
- Stereochemistry : The specific stereochemistry of this compound may confer unique properties in terms of reactivity and biological activity.
- Functional Groups : The presence of multiple hydroxyl groups and a pyrrolidine ring makes it distinct from other similar compounds.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m0/s1 |
InChI Key |
OQEBIHBLFRADNM-VAYJURFESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


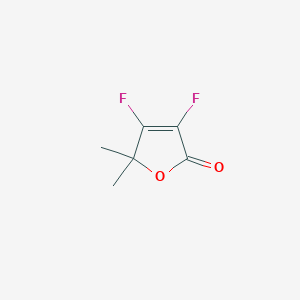
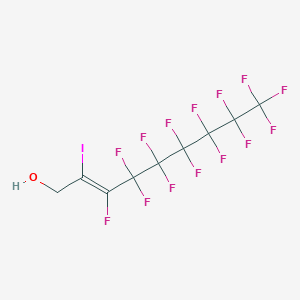
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
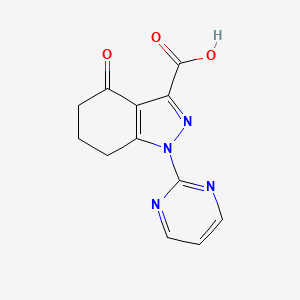
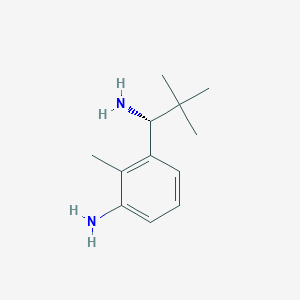
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
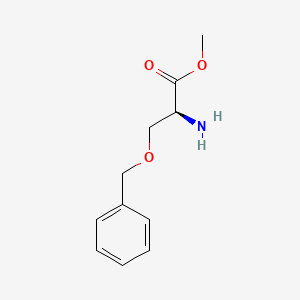
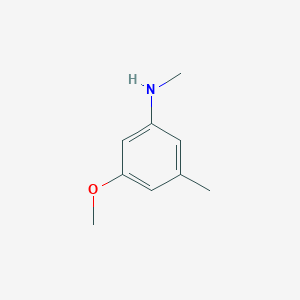
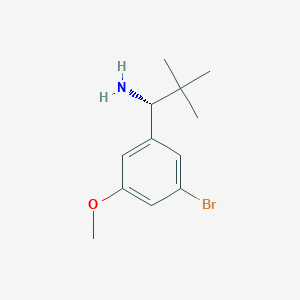
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
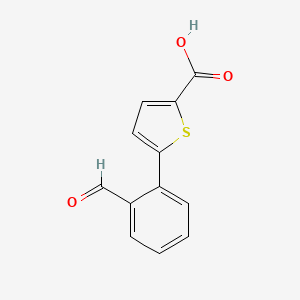
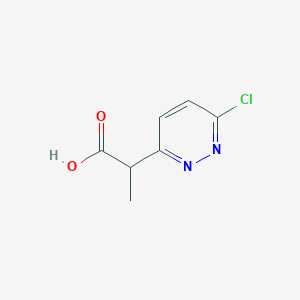
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
